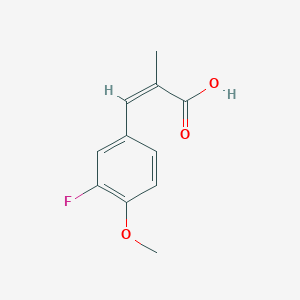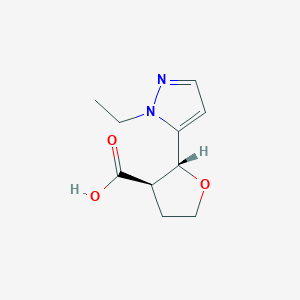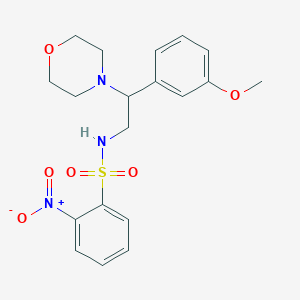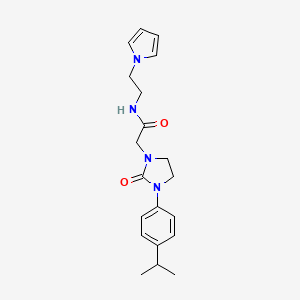
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C20H26N4O2 and its molecular weight is 354.454. The purity is usually 95%.
BenchChem offers high-quality N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Corrosion Inhibition A study explored the synthesis and evaluation of derivatives, including compounds related to the specified acetamide, as corrosion inhibitors. These derivatives were tested for their efficiency in preventing corrosion in steel coupons in acidic and mineral oil media, showing promising results in corrosion inhibition at specific concentrations (Yıldırım & Cetin, 2008).
Insecticidal Assessment Research into novel heterocycles incorporating a thiadiazole moiety, derived from related acetamide compounds, demonstrated insecticidal activities against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural pest control (Fadda et al., 2017).
Anticancer Drug Synthesis Another study focused on synthesizing and analyzing the structure of an anticancer drug related to the acetamide , targeting the VEGFr receptor. The compound showed potential in cancer treatment, supported by molecular docking analysis (Sharma et al., 2018).
Antioxidant Activity Coordination complexes constructed from pyrazole-acetamide derivatives, similar to the compound of interest, were synthesized and characterized. These complexes exhibited significant antioxidant activity, suggesting their potential in medical applications (Chkirate et al., 2019).
MCH-R1 Antagonists Research into 2-heteroaryl benzimidazole derivatives, containing elements related to the acetamide structure, identified compounds as potent MCH-R1 antagonists. This work opens avenues for the development of new treatments targeting conditions mediated by the MCH-R1 receptor (Lim et al., 2013).
properties
IUPAC Name |
2-[2-oxo-3-(4-propan-2-ylphenyl)imidazolidin-1-yl]-N-(2-pyrrol-1-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-16(2)17-5-7-18(8-6-17)24-14-13-23(20(24)26)15-19(25)21-9-12-22-10-3-4-11-22/h3-8,10-11,16H,9,12-15H2,1-2H3,(H,21,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLGOTHNVBGCLL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2CCN(C2=O)CC(=O)NCCN3C=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrrol-1-yl)ethyl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

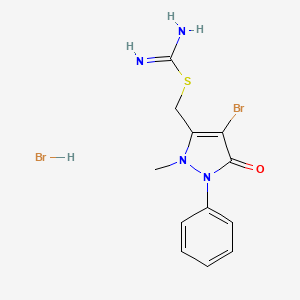
![5-[(1R,2R)-2-Methylcyclopropyl]-2-phenylpyrazol-3-amine](/img/structure/B2414628.png)

![ethyl 1-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2414631.png)
![N-[5-(3,5-dichlorobenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2414632.png)
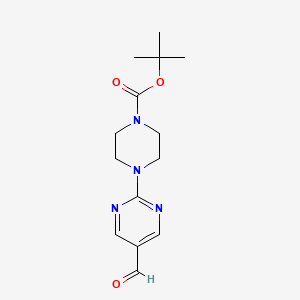
![2-(4-isopropylphenoxy)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2414636.png)
![N-[2-[3-(2-morpholin-4-yl-2-oxoethyl)sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2414640.png)
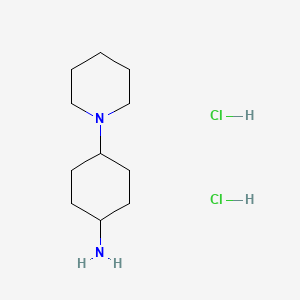
![1-(4-Fluorophenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2414642.png)
![Ethyl 3-(4-methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-oxochromene-2-carboxylate](/img/structure/B2414643.png)
